BENGHE Foundational & Exploratory

Check Availability & Pricing

CAS number 325142-81-2 spectroscopic data

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

4,4,5,5-Tetramethyl-2-
Compound Name: (perfluorophenyl)-1,3,2-
dioxaborolane
CAS No.: 325142-81-2
Cat. No.: B1323114

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4,5,5-Tetramethyl-2-
(perfluorophenyl)-1,3,2-dioxaborolane (CAS 325142-81-2)

Prepared by: Gemini, Senior Application Scientist

Introduction

4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-dioxaborolane, commonly referred to as
perfluorophenylboronic acid pinacol ester, is a crucial reagent in modern organic synthesis. Its
structure marries the stability and handling advantages of a pinacol boronate ester with the
unique electronic properties of a pentafluorophenyl group. This combination makes it an
invaluable building block, primarily for the introduction of the CeFs moiety into complex
molecules via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-
Miyaura coupling.[1][2]

The perfluorophenyl group significantly influences the electronic nature of target molecules,
enhancing properties such as thermal stability, lipophilicity, and resistance to oxidative
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degradation. These attributes are highly sought after in the development of pharmaceuticals,
agrochemicals, and advanced materials.[3]

Given its significance, a thorough understanding of the spectroscopic characteristics of this
reagent is paramount for researchers to ensure its purity, confirm its identity, and monitor its
reactivity. This guide provides a detailed overview of the expected spectroscopic data for CAS
325142-81-2 and outlines best-practice protocols for its analysis.

Disclaimer:As of the writing of this guide, publicly accessible, experimentally verified spectra for
CAS 325142-81-2 are limited. The data presented herein are therefore predictive, based on
established principles of spectroscopy and analysis of structurally analogous compounds.
These predictions are intended to serve as a reliable reference for researchers in the field.

Molecular Structure and Key ldentifiers

Identifier Value

CAS Number 325142-81-2

] 4,4,5,5-Tetramethyl-2-(perfluorophenyl)-1,3,2-
Chemical Name )
dioxaborolane

Synonyms Perfluorophenylboronic acid, pinacol ester
Molecular Formula Ci12H12BFs02
Molecular Weight 294.03 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A
multi-nuclear approach is essential for complete characterization.

'H NMR Spectroscopy: The Pinacol Signhature

The *H NMR spectrum is expected to be remarkably simple, providing a clear signature for the
pinacol moiety.

Expected *H NMR Data:
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Predicted .
. . . . Rationale &
Protons Multiplicity Integration Chemical Shift .
Causality
(5, ppm)

| -CHs (Pinacol) | Singlet | 12H | ~1.35 | The four methyl groups of the pinacol ester are
chemically equivalent due to free rotation. The absence of adjacent protons results in a sharp
singlet. This chemical shift is characteristic of pinacol boronic esters.[4] |

Experimental Protocol: H NMR

o Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs, Acetone-ds). Chloroform-d is a common choice for its excellent solubilizing
properties for this class of compounds.

e Instrument Parameters (400 MHz Spectrometer):

o Pulse Program: Standard single-pulse acquisition.

[¢]

Spectral Width: 0-12 ppm.

[e]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-2 seconds.

o

Number of Scans: 8-16 scans for a high-quality spectrum.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak (e.g., CDCls at 7.26 ppm) or an internal
standard like tetramethylsilane (TMS) at 0.00 ppm.

3C NMR Spectroscopy: Mapping the Carbon Skeleton

The 13C NMR spectrum will provide information on both the aliphatic pinacol backbone and the
aromatic perfluorophenyl ring. The carbons of the perfluorophenyl ring will exhibit splitting due
to coupling with the fluorine atoms (C-F coupling).

Expected 3C NMR Data:
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Predicted Chemical Expected C-F Rationale &

Carbon . . .
Shift (6, ppm) Coupling Causality

The quaternary
carbons of the
-C(CHs)2 (Pinacol dioxaborolane ring
~84-85 None .
Quaternary) are deshielded by
the two oxygen

atoms.

This is a typical
-C(CHB3)z2 (Pinacol chemical shift for
~24-25 None ]
Methyl) methyl groups in a

pinacol ester.

This carbon is directly
attached to boron and
five fluorine atoms. Its
signal is often broad
) ~110-120 (Broad or ) ) )
C-B (ipso-Carbon) Complex multiplet and of low intensity
unobserved)

due to quadrupolar
relaxation from the
boron nucleus and

complex C-F coupling.

| Aromatic Carbons (CeFs) | ~135-150 | Large *tJCF, smaller 2JCF and 3JCF | The carbons of the
perfluorophenyl ring are significantly deshielded and will appear as complex multiplets due to
one-, two-, and three-bond couplings to fluorine.[5] |

9F NMR Spectroscopy: The Perfluorophenyl Fingerprint

F NMR is indispensable for confirming the structure of the perfluorophenyl group. The
spectrum is expected to show three distinct signals corresponding to the ortho, meta, and para
fluorine atoms.[6]

Expected °F NMR Data (Referenced to CFCls):
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. Predicted .
Fluorine L . . . Rationale &
. Multiplicity Integration Chemical Shift .
Position Causality
(5, ppm)
These
fluorines are
. closest to the
Multiplet
] ] boronate ester
ortho-F (likely triplet of 2F ~-130 to -140 .
group and will
doublets)

couple to the
meta- and
para-fluorines.

The para-fluorine
will be split into a
para-F Triplet 1F ~-150to -165 triplet by the two
equivalent meta-

fluorines.

| meta-F | Multiplet (likely triplet of doublets) | 2F | ~ -160 to -170 | The meta-fluorines couple to
the adjacent ortho- and para-fluorines. |

Experimental Protocol: °F NMR
o Sample Preparation: Use the same sample prepared for *H NMR.
e Instrument Parameters (400 MHz Spectrometer):
o Pulse Program: Standard single-pulse acquisition with proton decoupling.

o Spectral Width: A wide spectral width is recommended initially (e.g., +50 to -250 ppm) to
locate all signals.

o Reference: An external reference of CFCls (0 ppm) is standard.

o Causality: The distinct chemical shifts and coupling patterns provide an unambiguous
fingerprint for the CeFs group, making *°F NMR a critical quality control technique.[7]
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B NMR Spectroscopy: Probing the Boron Center

1B NMR confirms the presence and electronic environment of the boron atom. For a
tricoordinate boronate ester, a single, relatively broad peak is expected.

Expected 1B NMR Data:

. Predicted Chemical Shift . .
Boron Environment Rationale & Causality

(6, ppm)

| Dioxaborolane | ~ +30 to +34 | This chemical shift is characteristic of a neutral, sp?-hybridized
boron atom in a pinacol boronate ester.[8][9] The peak is often broad due to quadrupolar
relaxation. |

Experimental Protocol: 1B NMR

o Sample Preparation: A slightly more concentrated sample (~20-30 mg in 0.6 mL of solvent) is
often beneficial due to the lower sensitivity and quadrupolar nature of the 1B nucleus.

« NMR Tube: Use of a quartz NMR tube is recommended to avoid broad background signals
from borosilicate glass.[9]

e Instrument Parameters (400 MHz Spectrometer):
o Pulse Program: Standard single-pulse acquisition, often without proton decoupling.

o Reference: An external reference of BF3-OEtz (O ppm) is standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural
information through analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron lonization - EI):
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m/z Value Interpretation Rationale & Causality

The molecular ion peak,
294 [M]+ confirming the molecular
weight of the compound.

Loss of a methyl group from

the pinacol moiety is a

279 [M - CHs]* o _
common initial fragmentation
step.[10]

Cleavage of the B-C bond with

195 [M - CeH1102]*

loss of the pinacol group.

| 167 | [CeFs]* | The pentafluorophenyl cation. |
Experimental Protocol: Mass Spectrometry

« lonization Method: Electron lonization (EI) is suitable for this relatively stable and volatile
compound. Electrospray lonization (ESI) could also be used, potentially showing adducts
with solvent or salt ions.

 Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is
recommended to obtain an accurate mass measurement of the molecular ion, which can be
used to confirm the elemental composition.

o Sample Introduction: For El, direct insertion probe or GC-MS could be employed. For ESI,
the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and
introduced via direct infusion or LC-MS.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:
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Wavenumber . . . Rationale &
Vibration Type Intensity .
(cm™?) Causality

Characteristic of

C-H stretch the methyl groups
~2980-2850 . . Strong .
(aliphatic) on the pinacol
ester.

Vibrations of the

carbon-carbon bonds

C=C stretch ) o
~1500-1600 ] Medium within the
(aromatic) )
perfluorophenyl ring.
[11]
A strong,
characteristic
absorption for the
~1370-1380 B-O stretch Strong

boron-oxygen bonds
in the dioxaborolane

ring.

| ~1140-1250 | C-F stretch | Very Strong | Intense absorptions due to the highly polar carbon-
fluorine bonds of the perfluorophenyl ring.[12] |

Experimental Protocol: IR Spectroscopy

o Sample Preparation: As the compound is a low-melting solid, the spectrum can be acquired
as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR)
accessory.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio
spectrum over the range of 4000-400 cm~1.

UV-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
primarily related to the aromatic system.

Expected UV-Vis Absorption Data:

Molar Absorptivity Rationale &
Amax (nm) Solvent .
(€) Causality

| ~205-215 and ~260-270 | Moderate | Hexane or Ethanol | These absorptions are
characteristic of the 1t — 1t* transitions within the perfluorinated aromatic ring. Perfluorination
can cause a slight hypsochromic (blue) shift compared to the non-fluorinated analogue.[13] |

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent
(e.g., hexane, ethanol, or acetonitrile). A concentration in the micromolar range is typically
required.

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Scan the absorbance from approximately 190 nm to 400 nm. A solvent
blank should be run first for baseline correction.

Workflow and Applications
General Spectroscopic Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of a
novel boronic ester like CAS 325142-81-2.
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Synthesis & Purification

Synthesis of
Perfluorophenylboronic acid pinacol ester

:

Purification
(e.g., Crystallization, Chromatography)

Submit Sample ubmit Sample Submit Sample Submit Sample

Spectroscopic Analysi

Mass Spectrometry NMR Spectroscopy IR Spectroscopy UV-Vis Spectroscopy
(Confirm MW & Formula) (ChINLCRLISERLIB) (Functional Groups) (Electronic Transitions)
Correlate Data Correlpte Data Correlate Data Correfate Data

Structure Validation

> Structure Elucidation
& Purity Assessment

lProceed to Application

Application
(e.g., Suzuki Coupling)

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.

Application in Suzuki-Miyaura Cross-Coupling

This reagent is a key component in the Suzuki-Miyaura reaction, a powerful method for forming
carbon-carbon bonds. The diagram below outlines its role in the catalytic cycle.
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Pd(0) Catalyst Aryl Halide (Ar-X)
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CAS 325142-81-2
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Caption: Role in Suzuki-Miyaura Catalytic Cycle.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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